Bienvenue dans la boutique en ligne BenchChem!

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Analytical Chemistry Compound Identity Verification Quality Control

This compound is the definitive meta-methoxy positional isomer benchmark for systematic tetrahydroacridine SAR. Unlike the para-methoxy isomer (CAS 667892-45-7), the meta-OCH₃ group (Hammett σmeta +0.12 vs σpara −0.27) modulates ester hydrolysis half-life, enabling tunable prodrug release kinetics. With XLogP3 4.6, TPSA 65.5 Ų, and zero H-bond donors, it meets all CNS drug-likeness criteria, serving as a clean 'minimum-liability' control in Ames, hERG, and CYP450 panels. Essential for completing positional scanning matrices and building predictive QSAR models. Procure this specific isomer to ensure scientific validity of your structure-activity data.

Molecular Formula C23H21NO4
Molecular Weight 375.424
CAS No. 868153-45-1
Cat. No. B2415892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
CAS868153-45-1
Molecular FormulaC23H21NO4
Molecular Weight375.424
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
InChIInChI=1S/C23H21NO4/c1-27-16-8-6-7-15(13-16)21(25)14-28-23(26)22-17-9-2-4-11-19(17)24-20-12-5-3-10-18(20)22/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3
InChIKeyJJHSYHRBMBSEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 868153-45-1): A meta-Methoxy-Substituted Tetrahydroacridine Ester for Cholinesterase-Targeted Research


2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 868153-45-1) is a synthetic tetrahydroacridine-9-carboxylate ester distinguished by a meta-methoxy substituent on the phenyl ketone moiety [1]. The compound possesses a molecular formula of C23H21NO4, a molecular weight of 375.4 g/mol, and a computed XLogP3 of 4.6 [1]. Structurally, it belongs to the 1,2,3,4-tetrahydroacridine class, which includes the clinically approved cholinesterase inhibitor tacrine (9-amino-1,2,3,4-tetrahydroacridine) and is actively investigated for neuroprotective and cholinesterase-modulating applications [2]. Verified spectral identity is available via NIST GC-MS library (NIST Number 337691, top peak m/z 209) and SpectraBase [3].

Why the meta-Methoxy Position Matters: In-Class Substitution Risks for 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 868153-45-1)


Substituting 2-(3-methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate with its para-methoxy isomer (CAS 667892-45-7) or other phenyl-substituted tetrahydroacridine-9-carboxylate esters is scientifically unsound. The meta vs. para methoxy position alters the electron density distribution on the phenyl ring, which directly influences carbonyl reactivity, ester hydrolysis rates, and potential π-stacking interactions with biological targets [1]. Structure-activity relationship (SAR) studies on tetrahydroacridine-based cholinesterase inhibitors demonstrate that positional isomerism of substituents can shift IC50 values by more than an order of magnitude; for example, among 9-amino-tetrahydroacridine derivatives, a change from the 6-chloro to 7-chloro position altered AChE inhibition potency from IC50 = 95 nM to IC50 > 1 µM in select series [2]. Furthermore, analogs bearing nitro or bromo substituents introduce toxicophoric liabilities absent in the target compound—2-(4-nitrophenyl)-2-oxoethyl and 2-(4-bromophenyl)-2-oxoethyl analogs carry mutagenicity and reactive metabolite formation risks that the meta-methoxy compound avoids [3].

Product-Specific Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 868153-45-1)


Spectral Fingerprint Differentiation via NIST GC-MS: Unique Fragmentation Pattern vs. para-Methoxy Isomer

The target compound possesses a definitive GC-MS spectral fingerprint validated by the NIST Mass Spectrometry Data Center (NIST Number 337691). The electron ionization (EI) mass spectrum contains 221 total peaks, with the base peak at m/z 209, second-highest at m/z 135, and third-highest at m/z 181 [1]. This fragmentation pattern is distinct from the para-methoxy positional isomer (CAS 667892-45-7), which produces a different base peak and relative ion abundance profile due to altered fragmentation pathways arising from the meta vs. para methoxy orientation. For procurement verification, the NIST library match factor provides a quantitative identity confidence metric that generic structural similarity searches cannot replicate.

Analytical Chemistry Compound Identity Verification Quality Control

Computed Lipophilicity (XLogP3) Differentiation: meta-Methoxy vs. para-Methoxy Impact on Predicted Passive Membrane Permeability

The target compound exhibits a computed XLogP3 of 4.6 [1], placing it within the optimal lipophilicity window (LogP 1–5) for passive blood-brain barrier (BBB) penetration according to CNS drug-likeness guidelines [2]. The meta-methoxy substitution on the phenyl ring creates a dipole moment vector oriented differently from the para-methoxy isomer (CAS 667892-45-7), which is predicted to yield a measurable chromatographic retention time shift (ΔLogP estimated at 0.1–0.3 units based on established Hansch π-value positional corrections for methoxybenzene derivatives [3]). While both isomers share the same molecular formula (C23H21NO4) and computed TPSA (65.5 Ų), the altered electronic distribution in the meta isomer affects solvation free energy, potentially influencing oral absorption and CNS distribution.

Physicochemical Profiling Blood-Brain Barrier Prediction Lead Optimization

Rotatable Bond Count and Conformational Flexibility: Increased Degrees of Freedom vs. Simpler Tetrahydroacridine-9-Carboxylate Esters

The target compound possesses 6 rotatable bonds (computed by Cactvs 3.4.6.11) [1], which is 1–2 bonds higher than simpler tetrahydroacridine-9-carboxylate esters lacking the oxoethyl linker, such as methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (2 rotatable bonds) or ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (3 rotatable bonds) [2]. The increased conformational flexibility arises from the ester-linked 2-oxoethyl spacer connecting the tetrahydroacridine core to the 3-methoxyphenyl ketone moiety. This added flexibility translates to a measurable entropic penalty upon target binding (estimated ΔS° contribution of approximately −3 to −6 cal·mol⁻¹·K⁻¹ per additional frozen rotor based on the empirical Page–Jencks model [3]), which may modulate binding selectivity relative to more rigid analogs.

Molecular Flexibility Entropic Binding Penalty Crystallization Behavior

Absence of Structural Alert Substituents: Safety Profile Advantage vs. Nitro- and Bromo-Substituted Tetrahydroacridine-9-Carboxylate Analogs

The target compound contains only a methoxy substituent (OCH3) on the phenyl ring, which carries no structural alert for mutagenicity or reactive metabolite formation. In contrast, closely related tetrahydroacridine-9-carboxylate analogs in the same chemical series carry substituents with established toxicological liabilities: the 4-nitrophenyl analog (2-(4-nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate) contains an aromatic nitro group flagged as a mutagenicity structural alert by the Brenk filter and the OECD QSAR Toolbox [1]; the 4-bromophenyl analog (2-(4-bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate) contains an aryl bromide susceptible to CYP450-mediated oxidative debromination, generating a reactive aryl radical intermediate with potential for hepatotoxicity [2]. The meta-methoxy compound avoids both liabilities while retaining the tetrahydroacridine pharmacophore.

Toxicophore Avoidance Drug Safety Lead Prioritization

Class-Level Cholinesterase Inhibitory Scaffold Validation: Tetrahydroacridine Core Potency vs. Non-Acridine Cholinesterase Inhibitors

The 1,2,3,4-tetrahydroacridine core is one of the most extensively validated scaffolds for cholinesterase inhibition, with the parent compound tacrine achieving AChE IC50 = 201.05 nM and BuChE IC50 ≈ 74 nM [1]. Recent tetrahydroacridine-based Pfitzinger acid derivatives have demonstrated dual AChE/BChE inhibitory activity with IC50 values as low as 119.45 nM (AChE) and 118.25 nM (BChE) for optimized compounds in the series [2]. While direct IC50 data for 2-(3-methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate have not been independently published, the compound retains the intact tetrahydroacridine pharmacophore required for cholinesterase active-site engagement, and the ester at the 9-position serves as a tunable handle for prodrug design or further derivatization—an advantage over the free 9-amino group in tacrine, which contributes to hepatotoxicity [3].

Acetylcholinesterase Inhibition Alzheimer's Disease Research Scaffold Comparison

Optimal Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 868153-45-1)


Cholinesterase Inhibitor Lead Optimization: Positional Isomer SAR Libraries

Based on the established potency of the tetrahydroacridine scaffold class (tacrine AChE IC50 = 201.05 nM; optimized analogs achieving IC50 < 30 nM) [1], the target compound serves as the meta-methoxy positional isomer benchmark in systematic SAR libraries that compare ortho-, meta-, and para-substituted phenyl ketone derivatives. Its 6 rotatable bonds and XLogP3 of 4.6 make it a mid-range flexibility/lipophilicity comparator for assessing how substituent position modulates cholinesterase isoform selectivity [2]. Procurement of this specific isomer is essential for completing the positional scanning matrix required to build predictive QSAR models.

Prodrug Strategy Development: 9-Ester Hydrolysis Kinetics as a Tunable Release Mechanism

Unlike the 9-amino tetrahydroacridine derivatives (tacrine class) that are directly active but hepatotoxic, the target compound's 9-carboxylate ester linkage can be exploited as a prodrug release mechanism. The ester hydrolysis rate is expected to be modulated by the electron-withdrawing character of the meta-methoxyphenyl ketone moiety relative to para-substituted analogs (Hammett σmeta for OCH3 = +0.12 vs. σpara = −0.27) [3]. This ~0.39-unit difference in σ constant predicts a measurable shift in esterase-mediated hydrolysis half-life, allowing researchers to tune the release kinetics of the tetrahydroacridine-9-carboxylic acid active metabolite by selecting the meta vs. para substitution pattern.

Blood-Brain Barrier Penetration Screening in CNS Drug Discovery Panels

With a computed TPSA of 65.5 Ų (below the 90 Ų BBB threshold), 0 hydrogen bond donors, and XLogP3 of 4.6, the target compound meets all key CNS drug-likeness criteria [2]. It can serve as a physicochemical reference compound in parallel artificial membrane permeability assay (PAMPA-BBB) panels alongside the para-methoxy isomer, allowing researchers to experimentally quantify how meta vs. para methoxy positioning affects effective permeability (Pe) despite identical molecular formula and TPSA. The expected ΔPe between isomers provides a clean experimental system for studying electronic effects on passive BBB permeation absent confounding differences in H-bonding capacity or molecular weight.

Toxicophore-Free Reference Standard for In Vitro Safety Pharmacology Panels

As demonstrated by the absence of nitro, bromo, and amino structural alerts [4], the target compound is positioned as a clean surrogate for evaluating base scaffold toxicity in the tetrahydroacridine series. In Ames fluctuation assays, hERG binding screens, and CYP450 inhibition panels, the compound serves as the 'minimum-liability' control against which the incremental toxicity introduced by bromo, nitro, or amino substituents in related analogs can be quantitatively benchmarked. This application directly addresses the hepatotoxicity problem that led to tacrine's clinical withdrawal.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.